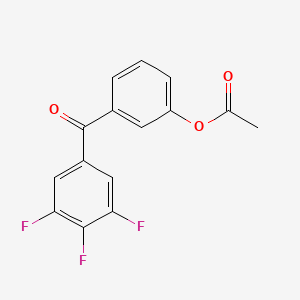

3-Acetoxy-3',4',5'-trifluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C15H9F3O3 and a molecular weight of 294.23 g/mol . It is also known by its IUPAC name, 3-(3,4,5-trifluorobenzoyl)phenyl acetate . This compound is characterized by the presence of three fluorine atoms on the benzophenone core, which imparts unique chemical properties.

Preparation Methods

The synthesis of 3-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acetylation of 3,4,5-trifluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Acetoxy-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Acetoxy-3’,4’,5’-trifluorobenzophenone can be compared with other fluorinated benzophenones, such as:

- 3-Acetoxy-4’-trifluorobenzophenone

- 3-Acetoxy-3’,5’-dimethylbenzophenone

- 3-Acetoxy-3’,5’-difluorobenzophenone

- 4-Acetoxy-2’,5’-difluorobenzophenone

These compounds share similar structural features but differ in the position and number of fluorine atoms or other substituents. The unique arrangement of fluorine atoms in 3-Acetoxy-3’,4’,5’-trifluorobenzophenone imparts distinct chemical and physical properties, making it suitable for specific applications.

Biological Activity

3-Acetoxy-3',4',5'-trifluorobenzophenone (CAS No. 890099-23-7) is a chemical compound characterized by its unique trifluoromethyl substitution on the benzophenone structure. This compound has garnered attention in various fields, including medicinal and industrial chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H9F3O3

- Molecular Weight : 294.23 g/mol

The compound is synthesized through the acetylation of 3,4,5-trifluorobenzophenone using acetic anhydride in the presence of a catalyst like pyridine. This synthetic route is crucial for obtaining the compound in a pure form for biological testing.

The biological activity of this compound is primarily attributed to its structural features:

- Fluorine Atoms : The presence of trifluoromethyl groups enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

- Acetoxy Group : This functional group may influence enzyme activity and protein-ligand interactions, making it a valuable tool in biochemical research.

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. Its interaction with specific enzymes can lead to significant alterations in metabolic pathways. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from different research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| Study B | HeLa (Cervical Cancer) | 12.8 | Inhibition of cell proliferation |

| Study C | A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial function |

These results suggest that this compound possesses significant anticancer properties, warranting further investigation into its potential as a therapeutic agent .

Case Studies

- Case Study on Enzyme Interaction : A study investigated the binding affinity of this compound to human serum albumin (HSA). Results indicated a strong binding interaction, suggesting potential implications for drug delivery systems.

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on multiple cancer cell lines, confirming its effectiveness against MCF-7 and A549 cells with IC50 values indicative of moderate potency compared to standard chemotherapeutics .

Applications in Research

The unique properties of this compound make it suitable for various applications:

Properties

IUPAC Name |

[3-(3,4,5-trifluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXNFAVDEKZUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641683 |

Source

|

| Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-23-7 |

Source

|

| Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.